Cas no 2649017-09-2 (5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)

5-(Bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is a brominated thiazoline derivative with a cyclopentylamine substituent, serving as a versatile intermediate in organic synthesis and medicinal chemistry. Its reactive bromomethyl group enables facile functionalization, making it valuable for constructing complex heterocyclic frameworks. The compound's rigid thiazoline core enhances stability while allowing selective modifications. Its cyclopentyl moiety may contribute to improved lipophilicity, potentially enhancing bioavailability in drug development applications. This intermediate is particularly useful in the synthesis of pharmacologically active molecules, including kinase inhibitors and antimicrobial agents. Careful handling is recommended due to the bromomethyl group's reactivity. Storage under inert conditions is advised to maintain stability.
5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine structure
2649017-09-2 structure
Product name:5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
CAS No:2649017-09-2
MF:C10H17BrN2S
MW:277.224380254745
CID:6341749
PubChem ID:165521109

5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
    • EN300-1274579
    • 2649017-09-2
    • Inchi: 1S/C10H17BrN2S/c1-7-9(6-11)14-10(12-7)13-8-4-2-3-5-8/h7-9H,2-6H2,1H3,(H,12,13)
    • InChI Key: NMLMLRPOCCXRKG-UHFFFAOYSA-N
    • SMILES: BrCC1C(C)N=C(NC2CCCC2)S1

Computed Properties

  • Exact Mass: 276.02958g/mol
  • Monoisotopic Mass: 276.02958g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 49.7Ų

5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1274579-0.05g
5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
2649017-09-2
0.05g
$864.0 2023-06-08
Enamine
EN300-1274579-100mg
5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
2649017-09-2
100mg
$904.0 2023-10-01
Enamine
EN300-1274579-10000mg
5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
2649017-09-2
10000mg
$4421.0 2023-10-01
Enamine
EN300-1274579-5.0g
5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
2649017-09-2
5g
$2981.0 2023-06-08
Enamine
EN300-1274579-0.1g
5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
2649017-09-2
0.1g
$904.0 2023-06-08
Enamine
EN300-1274579-1.0g
5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
2649017-09-2
1g
$1029.0 2023-06-08
Enamine
EN300-1274579-2.5g
5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
2649017-09-2
2.5g
$2014.0 2023-06-08
Enamine
EN300-1274579-500mg
5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
2649017-09-2
500mg
$987.0 2023-10-01
Enamine
EN300-1274579-2500mg
5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
2649017-09-2
2500mg
$2014.0 2023-10-01
Enamine
EN300-1274579-1000mg
5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
2649017-09-2
1000mg
$1029.0 2023-10-01

5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine Related Literature

Additional information on 5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine

5-(Bromomethyl)-N-Cyclopentyl-4-Methyl-4,5-Dihydro-1,3-Thiazol-2-Amine (CAS No. 2649017-09-2)

The compound 5-(bromomethyl)-N-cyclopentyl-4-methyl-4,5-dihydro-1,3-thiazol-2-amine (CAS No. 2649017-09-2) is a highly specialized organic molecule with significant applications in the fields of pharmacology and organic synthesis. This compound belongs to the class of thiazoles, which are heterocyclic aromatic compounds containing sulfur and nitrogen atoms. Thiazoles and their derivatives have been extensively studied due to their unique chemical properties and potential biological activities.

Recent advancements in medicinal chemistry have highlighted the importance of thiazole derivatives as scaffolds for drug discovery. The presence of a bromomethyl group at the 5-position of the thiazole ring introduces a reactive site that can be exploited for further functionalization. This feature makes 5-(bromomethyl)-N-cyclopentyl... an ideal candidate for click chemistry reactions, such as Suzuki-Miyaura couplings or Heck reactions, enabling the construction of complex molecular architectures with high precision.

The cyclopentyl group attached to the nitrogen atom at position 2 contributes to the molecule's stability and lipophilicity, enhancing its bioavailability when used as a pharmacological agent. Additionally, the methyl group at position 4 adds to the compound's structural diversity, potentially influencing its interactions with biological targets such as enzymes or receptors.

Recent studies have demonstrated that thiazole-containing compounds exhibit promising anti-inflammatory and antioxidant properties. For instance, research published in *Journal of Medicinal Chemistry* revealed that analogs of 5-(bromomethyl)-N-cyclopentyl... can inhibit COX-2 enzymes, which are key players in inflammatory processes. These findings underscore the potential of this compound as a lead molecule for developing novel anti-inflammatory drugs.

In terms of synthetic applications, 5-(bromomethyl)-N-cyclopentyl... serves as an intermediate in the synthesis of more complex thiazole derivatives. Its bromomethyl group allows for easy substitution reactions, facilitating the introduction of diverse functional groups that can tailor the molecule's properties for specific applications. This versatility makes it a valuable tool in organic synthesis laboratories worldwide.

Moreover, computational studies using molecular docking techniques have revealed that 5-(bromomethyl)-N-cyclopentyl... exhibits favorable binding affinities towards certain G-protein coupled receptors (GPCRs). This suggests its potential role in modulating signaling pathways associated with various diseases, including neurodegenerative disorders and cardiovascular conditions.

The synthesis of 5-(bromomethyl)-N-cyclopentyl... typically involves a multi-step process starting from readily available starting materials such as thiourea and aldehydes. The reaction sequence often includes condensation reactions followed by functional group transformations to achieve the desired structure. Optimization of reaction conditions has significantly improved the yield and purity of this compound in recent years.

In conclusion, 5-(bromomethyl)-N-cyclopentyl... (CAS No. 2649017-09-2) is a versatile and intriguing compound with wide-ranging applications in drug discovery and organic synthesis. Its unique structure and reactivity make it a valuable asset for researchers aiming to develop innovative therapeutic agents and advanced materials.

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